
2,6-Dichloro-4-methylphenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,6-Dichloro-4-methylphenylboronic acid pinacol ester” is a boronic acid ester with the CAS Number: 2121511-76-8 . It has a molecular weight of 286.99 and its IUPAC name is 2-(2,6-dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, boronic acid esters are generally synthesized through various borylation approaches . Protodeboronation of alkyl boronic esters, including pinacol boronic esters, has been reported .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17BCl2O2/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 .Chemical Reactions Analysis
Boronic acid esters, including “this compound”, are highly valuable building blocks in organic synthesis . They are used in the Suzuki–Miyaura coupling reaction due to their low toxicity and unique reactivity . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at temperatures between 2-8°C .科学研究应用
2,6-Dichloro-4-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research. It is used as a reagent in organic synthesis for the preparation of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and biochemicals. It is also used as a catalyst in the synthesis of a variety of compounds, including polymers and dyes. In addition, this compound is used in the study of the biochemical and physiological effects of a variety of compounds.
作用机制
Target of Action
Boronic esters, including this compound, are generally used in the suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the boronic ester interacts with its target through a transmetalation process . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The resulting organometallic species then undergoes reductive elimination to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura reaction is a key pathway in which 2,6-Dichloro-4-methylphenylboronic acid pinacol ester may participate . This reaction is widely used in organic synthesis to create carbon-carbon bonds, enabling the formation of complex organic structures . The downstream effects include the synthesis of various biologically active compounds and pharmaceuticals .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and biologically active molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature, as it is typically stored at 2-8°C . Additionally, the Suzuki-Miyaura reaction is often performed in an aqueous environment and can be influenced by the pH and temperature of the reaction mixture .
实验室实验的优点和局限性
2,6-Dichloro-4-methylphenylboronic acid pinacol ester has several advantages for lab experiments. It is a relatively inexpensive reagent and can be used in a variety of organic synthesis reactions. It is also a relatively stable compound and has a wide range of applications in organic synthesis. However, there are some limitations to using this compound in lab experiments. For example, it can be toxic if inhaled or ingested, and it can cause skin and eye irritation. In addition, it is not as widely available as other reagents and can be difficult to obtain in large quantities.
未来方向
There are a variety of potential future directions for the use of 2,6-Dichloro-4-methylphenylboronic acid pinacol ester in scientific research. One potential direction is the use of this compound in the synthesis of new compounds. It could also be used in the study of the biochemical and physiological effects of a variety of compounds. In addition, this compound could be used in the development of new catalysts and reagents for organic synthesis reactions. Finally, this compound could be used in the development of new pharmaceuticals, agrochemicals, and biochemicals.
合成方法
2,6-Dichloro-4-methylphenylboronic acid pinacol ester can be synthesized by several methods. The most common method is the reaction of 2,6-dichlorophenol and methyl-4-bromobenzoate in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures. This reaction yields this compound in high yields. Another method involves the reaction of 2,6-dichlorophenol and 4-methylbenzoic acid in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures. This reaction also yields this compound in high yields.
安全和危害
This compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
属性
IUPAC Name |
2-(2,6-dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O2/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOLYKCXWCBION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

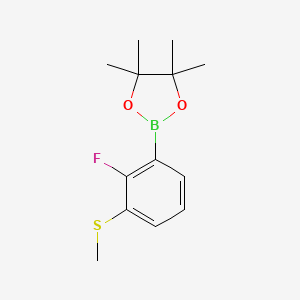

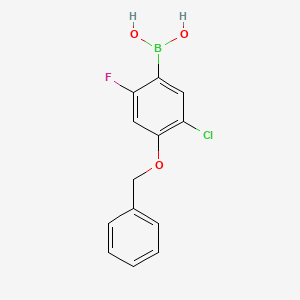



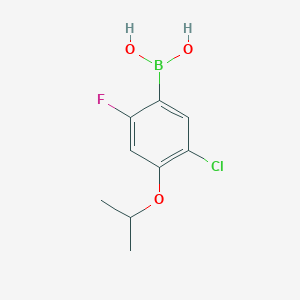
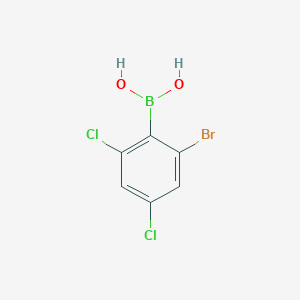

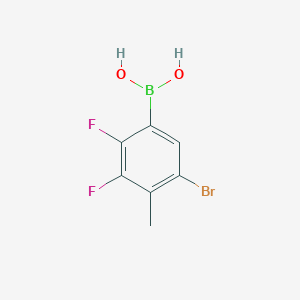

![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)
![2-t-Butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)
